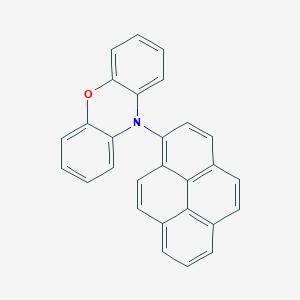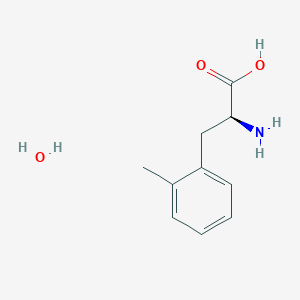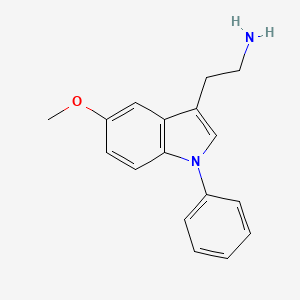
1-Phenyl-5-methoxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-methoxytryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the neurotransmitter serotonin. This compound is of interest due to its structural similarity to other biologically active tryptamines, which have various applications in scientific research and potential therapeutic uses.
Méthodes De Préparation
The synthesis of 1-Phenyl-5-methoxytryptamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and phenylacetaldehyde.
Reaction Conditions: The key steps involve the formation of the tryptamine core through a series of reactions, including
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted tryptamines and indole derivatives.
Applications De Recherche Scientifique
1-Phenyl-5-methoxytryptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other biologically active tryptamines and indole derivatives.
Biology: The compound is studied for its potential interactions with serotonin receptors and other biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood, cognition, and neurological disorders.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-methoxytryptamine involves its interaction with various molecular targets:
Serotonin Receptors: The compound is believed to act as an agonist or antagonist at different serotonin receptor subtypes, influencing neurotransmission and signaling pathways.
Molecular Pathways: It may modulate pathways involved in mood regulation, cognition, and neuroprotection, although the exact mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
1-Phenyl-5-methoxytryptamine can be compared to other similar compounds, such as:
5-Methoxytryptamine: A naturally occurring tryptamine with similar structural features but different biological activity.
5-Methoxy-N,N-dimethyltryptamine: A potent psychedelic compound with distinct pharmacological properties.
Melatonin: A hormone derived from tryptamine that regulates sleep and circadian rhythms.
Serotonin: A neurotransmitter with a central role in mood regulation and other physiological processes.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tryptamine family in scientific research and medicine.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-(5-methoxy-1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3 |
Clé InChI |
YLTNTVKZZCDBIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
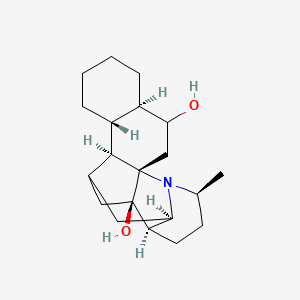
![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)
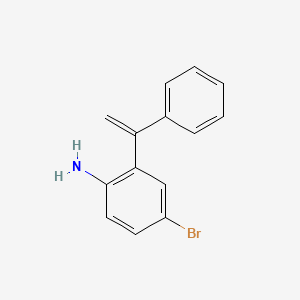
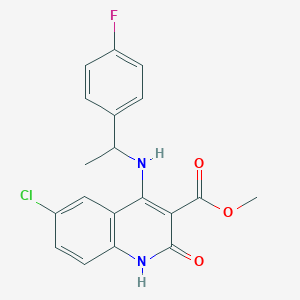

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14118772.png)


![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)

